molecular formula C9H11ClN2O4 B13135762 Dimethyl4-aminopyridine-2,6-dicarboxylatehydrochloride

Dimethyl4-aminopyridine-2,6-dicarboxylatehydrochloride

Cat. No.: B13135762
M. Wt: 246.65 g/mol
InChI Key: RMRFTDSXQXQGCM-UHFFFAOYSA-N
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Description

Dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride is a chemical compound with the molecular formula C9H11ClN2O4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride typically involves the esterification of pyridine-2,6-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting dimethyl ester is then subjected to aminolysis using ammonia or an amine to introduce the amino group at the 4-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or chromatography techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, secondary amines, and substituted pyridines .

Scientific Research Applications

Dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group at the 4-position of the pyridine ring can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4-formylpyridine-2,6-dicarboxylate
  • Dimethyl 4-chloropyridine-2,6-dicarboxylate
  • Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Uniqueness

Dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride is unique due to the presence of both ester and amino functional groups on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C9H11ClN2O4

Molecular Weight

246.65 g/mol

IUPAC Name

dimethyl 4-aminopyridine-2,6-dicarboxylate;hydrochloride

InChI

InChI=1S/C9H10N2O4.ClH/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2;/h3-4H,1-2H3,(H2,10,11);1H

InChI Key

RMRFTDSXQXQGCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)OC)N.Cl

Origin of Product

United States

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